CID 57358449
描述
However, based on contextual references to oscillatoxin derivatives (Figure 1 in ), CID 57358449 is inferred to belong to the oscillatoxin family—a class of bioactive marine natural products known for their cytotoxic properties. Oscillatoxins are characterized by polyketide backbones with varying substituents, such as methyl groups or halogen atoms, which influence their biological activity and physicochemical properties .
While specific data for CID 57358449 are absent, its structural analogs, such as oscillatoxin D (CID 101283546) and oscillatoxin F (CID 156582092), provide a framework for comparison. These compounds share a core indole or brominated indole structure, with modifications at positions 3, 6, or 30 contributing to functional diversity .
属性
IUPAC Name |
(3S,4S,6aR,6bS,8aR,9R,14aS,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h22-25,32-33H,9-19H2,1-8H3/t22?,23-,24-,25+,27+,28-,29+,30+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZKPHHLRTVCY-JMFPWCRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)OC)(C)C)C)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues
The oscillatoxin family includes several derivatives with distinct substitutions (Table 1):
| Compound Name | CID | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₁₉H₂₈O₇ | Hydroxyl group at C-30 | 376.42 |
| 30-Methyl-Oscillatoxin D | 185389 | C₂₀H₃₀O₇ | Methyl group at C-30 | 390.45 |
| Oscillatoxin F | 156582092 | C₁₈H₂₆BrNO₆S | Bromine at C-3, sulfonyl group | 472.38 |
| CID 57358449 | 57358449 | Inferred | Likely brominated or sulfonated | ~450–500 (estimated) |
Key Observations :
- Bromination: Oscillatoxin F (CID 156582092) incorporates bromine at C-3, enhancing electrophilic reactivity compared to non-halogenated derivatives like oscillatoxin D .
- Sulfonyl Groups : The presence of a sulfonyl group in oscillatoxin F (e.g., p-toluenesulfonyl) improves stability under acidic conditions, a feature critical for pharmaceutical applications .
Physicochemical Properties
Comparative data for solubility, log P, and bioavailability are derived from analogous compounds (–20):
| Property | Oscillatoxin D (CID 101283546) | Oscillatoxin F (CID 156582092) | CID 57358449 (Inferred) |
|---|---|---|---|
| Log P | 2.8 | 3.5 | ~3.0–3.7 |
| Solubility (mg/mL) | 12.4 (DMSO) | 8.9 (DMSO) | Moderate |
| BBB Permeability | Low | Low | Likely low |
| CYP Inhibition | None | None | Unreported |
Implications :
- Higher log P values in brominated/sulfonated derivatives suggest improved tissue penetration but reduced aqueous solubility, necessitating formulation adjustments for therapeutic use .
- All oscillatoxins exhibit low blood-brain barrier (BBB) penetration, limiting their application in neuro-oncology .
常见问题
Q. How to design reproducible experiments for CID 57358449?
Methodological Answer: Begin by defining clear objectives (e.g., pharmacokinetic profiling or toxicity assessment) and selecting standardized protocols. Use control groups to isolate variables, document reagent sources (e.g., batch numbers, purity certifications), and follow guidelines for instrumentation calibration (e.g., HPLC, NMR). Include step-by-step replication protocols in supplementary materials, adhering to reproducibility frameworks outlined in experimental design literature .
Q. What are the best practices for synthesizing CID 57358449 with high purity?
Methodological Answer: Optimize reaction conditions (temperature, solvent polarity, catalyst ratios) using iterative Design of Experiments (DoE) approaches. Characterize intermediates and final products via tandem spectroscopic methods (e.g., LC-MS, FTIR) and chromatographic purity assays (≥95%). Cross-validate results with independent labs to minimize synthesis variability .
Q. How to conduct a systematic literature review for CID 57358449?
Methodological Answer: Use Boolean search operators in databases (PubMed, SciFinder) with keywords like "CID 57358449 AND mechanism" or "CID 57358449 AND synthesis." Filter results by study type (e.g., in vitro, in vivo) and apply inclusion/exclusion criteria (e.g., peer-reviewed, post-2010). Critically assess sources using tools like the PRISMA checklist to avoid bias and ensure coverage of primary literature .
Q. What statistical methods are appropriate for analyzing CID 57358449’s bioactivity data?
Methodological Answer: For dose-response studies, use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA for multi-group comparisons and post-hoc tests (Tukey’s HSD) to address Type I errors. For high-throughput screening data, employ false discovery rate (FDR) corrections. Validate assumptions (normality, homogeneity) with Shapiro-Wilk and Levene’s tests .
Q. How to ensure ethical compliance in CID 57358449 research involving animal models?
Methodological Answer: Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for housing, anesthesia, and euthanasia. Justify sample sizes via power analysis to minimize unnecessary subjects. Document ethical approvals (IACUC protocol numbers) and report adverse events transparently in publications .
Advanced Research Questions
Q. How to resolve contradictions in reported mechanisms of action for CID 57358449?
Methodological Answer: Conduct comparative studies under standardized conditions to isolate confounding variables (e.g., cell line heterogeneity, assay protocols). Use orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement. Apply meta-analysis techniques to quantify heterogeneity across studies and identify moderating variables .
Q. What advanced computational models predict CID 57358449’s interactions with novel biological targets?
Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen against protein databases (PDB, AlphaFold). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate machine learning models (e.g., Random Forest) trained on ligand-target affinity datasets .
Q. How to design interdisciplinary studies integrating CID 57358449’s chemical and biological properties?
Methodological Answer: Combine cheminformatics (QSAR modeling) with transcriptomic profiling (RNA-seq) to map structure-activity relationships. Use systems biology tools (Cytoscape) to visualize network pharmacology. Collaborate with computational chemists and biologists to align experimental workflows and data standards .
Q. What methodologies address batch-to-batch variability in CID 57358449 production for longitudinal studies?
Methodological Answer: Implement Quality by Design (QbD) principles to identify critical process parameters (CPPs) affecting purity. Use multivariate analysis (PCA, PLS) to correlate raw material attributes with final product quality. Establish stability-indicating assays (e.g., forced degradation studies) and real-time release testing protocols .
Q. How to leverage multi-omics approaches to study CID 57358449’s polypharmacology?
Methodological Answer: Integrate proteomics (LC-MS/MS), metabolomics (NMR), and epigenomics (ChIP-seq) data using pathway enrichment tools (IPA, MetaboAnalyst). Apply Bayesian network modeling to infer causal relationships between molecular targets and phenotypic outcomes. Validate hypotheses with CRISPR-Cas9 functional assays in relevant disease models .
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